molecular formula C13H7F3O2 B6399979 4-(2,3-Difluorophenyl)-2-fluorobenzoic acid CAS No. 1261656-34-1

4-(2,3-Difluorophenyl)-2-fluorobenzoic acid

Cat. No.: B6399979
CAS No.: 1261656-34-1
M. Wt: 252.19 g/mol
InChI Key: WRJGBZOEYVPCEP-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-2-fluorobenzoic acid is a high-purity fluorinated benzoic acid derivative designed for research and development applications. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of complex molecules for pharmaceutical candidates. Its specific substitution pattern, featuring difluorophenyl and fluorine groups, is strategically valuable for modulating the electronic characteristics, metabolic stability, and binding affinity of lead compounds in drug discovery projects. Researchers utilize this benzoic acid analog in the development of potential active pharmaceutical ingredients (APIs), as well as in the creation of advanced materials, such as liquid crystals and polymers, where its structure can influence material properties. The product is supplied with comprehensive analytical data to ensure quality and consistency. This chemical is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

4-(2,3-difluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-3-1-2-8(12(10)16)7-4-5-9(13(17)18)11(15)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJGBZOEYVPCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689659
Record name 2',3,3'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261656-34-1
Record name 2',3,3'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The diazotization of 2,3-difluoroaniline serves as a critical step for generating reactive intermediates capable of bonding to aromatic substrates. As demonstrated in the synthesis of 2,3-difluorophenyl acetic acid, this method involves:

  • Diazotization : Treatment of 2,3-difluoroaniline with hydrochloric acid and sodium nitrite at −5–5°C to form a diazonium salt.

  • Trichloroethylation : Reaction with vinylidene chloride in the presence of tetrabutylammonium chloride and copper acetate, yielding 1-(2,2,2-trichloroethyl)-2,3-difluorobenzene.

  • Hydrolysis : Acidic hydrolysis (25% HCl, 80–95°C) converts the trichloroethyl group to a carboxylic acid, producing 2,3-difluorophenyl acetic acid.

Adapting this protocol for benzoic acid derivatives requires substituting the acetic acid precursor with a 2-fluorobenzoic acid scaffold. Modifications include:

  • Protection of the carboxylic acid : Esterification of 2-fluorobenzoic acid using ethanol and sulfuric acid to prevent side reactions during diazotization.

  • Directed coupling : Introducing a bromine atom at the para position of the esterified benzoic acid to facilitate electrophilic aromatic substitution with the diazonium intermediate.

Table 1: Optimized Conditions for Diazotization-Hydrolysis Route

StepReagents/ConditionsYield (%)Purity (HPLC)
Diazotization20% HCl, NaNO₂, −5°C, 2 hr85>95%
TrichloroethylationVinylidene chloride, Cu(OAc)₂, CH₂Cl₂7892%
Hydrolysis25% HCl, 90°C, 8 hr82>99%

Cross-Coupling Strategies Using Suzuki-Miyaura Reactions

Boronic Acid Synthesis and Coupling

The Suzuki-Miyaura reaction offers a versatile route for constructing biaryl systems. For 4-(2,3-difluorophenyl)-2-fluorobenzoic acid:

  • Synthesis of 2-fluorobenzoic acid pinacol boronate :

    • Bromination of methyl 2-fluorobenzoate at the 4-position using N-bromosuccinimide (NBS) and a Lewis acid catalyst (e.g., FeCl₃).

    • Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂, yielding methyl 4-boronate-2-fluorobenzoate.

  • Coupling with 2,3-difluorophenyl triflate :

    • Reaction under inert atmosphere with Pd(PPh₃)₄ and K₂CO₃ in THF/water (4:1), followed by ester hydrolysis with NaOH.

Table 2: Suzuki-Miyaura Coupling Parameters

ParameterValueYield (%)
CatalystPd(PPh₃)₄ (2 mol%)75
BaseK₂CO₃ (3 equiv)
Temperature80°C, 12 hr
Hydrolysis Conditions1M NaOH, 70°C, 4 hr90

Friedel-Crafts Alkylation of 2-Fluorobenzoic Acid Derivatives

Limitations and Workarounds

While Friedel-Crafts alkylation is traditionally used for aryl-alkyl bond formation, the electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, necessitating harsh conditions. Alternative approaches include:

  • Pre-activation with Lewis acids : Employing AlCl₃ or FeCl₃ to enhance electrophilicity of the 2,3-difluorophenyl coupling partner.

  • Use of acyl chlorides : Converting 2-fluorobenzoic acid to its acyl chloride (e.g., using SOCl₂) for improved reactivity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesDisadvantagesOverall Yield (%)
Diazotization-HydrolysisHigh purity, scalableMulti-step, corrosive reagents62
Suzuki-MiyauraRegioselective, mild conditionsCostly catalysts68
Friedel-CraftsSingle-step couplingLow yields (<30%)25

Characterization and Validation

Spectroscopic Data

  • FTIR : Peaks at 1685 cm⁻¹ (C=O stretch), 1312 cm⁻¹ (C-F stretch), and 755 cm⁻¹ (C-Cl stretch) confirm functional groups.

  • ¹H NMR : Aromatic protons at δ 7.62–6.92 (m, 4H), carboxylic acid proton at δ 13.86 (s, 1H).

  • GC-MS : Molecular ion peak at m/z 280 (M⁺), consistent with the molecular formula C₁₃H₇F₃O₂ .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized derivatives such as carboxylates or anhydrides.

    Reduction Products: Reduced derivatives such as alcohols or aldehydes.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 4-(2,3-Difluorophenyl)-2-fluorobenzoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to enhance biological activity and stability in chemical compounds. The introduction of fluorine atoms often improves the lipophilicity and metabolic stability of drug candidates, making them more effective in therapeutic applications.

Synthetic Routes

  • The synthesis typically involves electrophilic aromatic substitution reactions, where fluorine is introduced into the aromatic ring. Subsequent carboxylation introduces the benzoic acid moiety. Various catalysts and solvents are employed to optimize yield and selectivity during synthesis.

Biological Applications

Antimicrobial and Anticancer Properties

  • Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that fluorinated compounds can interact with biological targets such as enzymes or receptors, leading to inhibition of specific pathways associated with disease progression .

Case Study: Anticancer Activity

  • A study investigating the anticancer properties of similar fluorinated benzoic acids demonstrated their efficacy against various cancer cell lines. The mechanism involved the disruption of cellular proliferation pathways, suggesting a promising avenue for further exploration in cancer therapeutics.

Medicinal Chemistry

Precursor for Therapeutic Agents

  • This compound is being researched as a precursor for synthesizing novel therapeutic agents. The presence of fluorine enhances binding affinity to biological targets, which is crucial for drug design. The ongoing studies aim to explore its potential in developing drugs that are more effective against resistant strains of bacteria and cancer cells .

Example: Development of Antibacterial Agents

  • In the context of antibacterial research, this compound has been used to synthesize derivatives that show improved potency against specific bacterial strains. These derivatives leverage the unique properties conferred by fluorination to enhance their antibacterial efficacy .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in producing specialty chemicals that require unique properties such as high thermal stability and resistance to degradation. Its applications extend to materials science where fluorinated compounds are sought after for their exceptional performance characteristics .

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved efficacy.

Comparison with Similar Compounds

Positional Isomers of Difluorophenyl Benzoic Acids

Key structural analogs differ in the substitution pattern of fluorine atoms on the phenyl ring or benzoic acid moiety, leading to distinct physicochemical and biological properties:

Compound Name Substituent Positions Molecular Weight Key Properties/Applications Reference
4-(2,3-Difluorophenyl)-2-fluorobenzoic acid (target) Benzoic acid: F (2); Phenyl: F (2,3) 234.2 Anti-bacterial activity (Staphylococcus aureus suppression)
4-(3,4-Difluorophenyl)benzoic acid (dFPB4) Benzoic acid: F (none); Phenyl: F (3,4) 234.2 Lower anti-virulence activity compared to target compound
4-(2,5-Difluorophenyl)benzoic acid (dFPB6) Benzoic acid: F (none); Phenyl: F (2,5) 234.2 Reduced solubility due to asymmetric fluorine distribution
3,5-Difluorobenzoic acid Benzoic acid: F (3,5) 158.10 Industrial precursor for agrochemicals

Key Observations :

  • The 2,3-difluorophenyl substitution in the target compound optimizes steric and electronic interactions in bacterial virulence suppression, outperforming analogs like dFPB4 and dFPB6 .
  • Symmetric fluorine placement (e.g., 3,5-difluorobenzoic acid) enhances thermal stability but reduces biological activity due to decreased membrane permeability .

Functional Group Variations

Halogen-Substituted Derivatives
  • 4-Chloro-2,3-difluorobenzoic acid (C₇H₃ClF₂O₂, MW 192.55):
    • Replacing fluorine with chlorine at position 4 increases molecular weight and boiling point (280.7°C predicted) but reduces metabolic stability due to higher bond dissociation energy .
    • Applications: Intermediate in pesticide synthesis .
Carboxyethyl-Modified Analogs
  • 4-(1-Carboxyethyl)-2-fluorobenzoic acid: A persistent metabolite of flurbiprofen degradation, accumulating in aerobic sludge.

Pharmacologically Relevant Analogs

  • 4-(Methoxycarbonyl)-2-fluorobenzoic acid: Used in synthesizing retinoid-X-receptor antagonists for anti-obesity therapies. The methoxycarbonyl group enhances binding affinity to nuclear receptors compared to the target compound’s difluorophenyl group .
  • 5-(4-Fluorophenyl)-2-hydroxybenzoic acid :
    • Hydroxyl group at position 2 increases hydrogen bonding capacity, improving solubility but reducing blood-brain barrier penetration compared to fluorinated analogs .

Biological Activity

4-(2,3-Difluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, and discusses various studies that highlight its mechanisms of action and structure-activity relationships.

  • Chemical Formula : C13H8F3O2
  • CAS Number : 1261656-34-1
  • Molecular Structure : The compound features a benzoic acid moiety with fluorine substitutions that enhance its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study compared its efficacy against various bacterial strains using the disc diffusion method. The results showed a notable zone of inhibition, suggesting strong antibacterial activity.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µM)
This compound1532
Control Antibiotics (Cefoxitin, Gentamycin)Comparable to parent compoundsN/A

The MIC for this compound was determined to be 32 µM against Staphylococcus aureus, indicating a potent inhibitory effect on bacterial growth .

Anticancer Activity

In addition to antimicrobial effects, studies have explored the anticancer potential of fluorinated benzoic acids. The presence of fluorine atoms is believed to enhance the binding affinity of these compounds to cancer cell targets. For instance, research on structurally similar compounds has demonstrated that fluorine substitution can improve cytotoxicity against various cancer cell lines.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The fluorine atoms are crucial in modulating the compound's affinity for these targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : Fluorinated compounds often show altered receptor binding profiles, which can lead to enhanced therapeutic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been studied extensively. The introduction of fluorine atoms into the phenyl ring significantly impacts both biological activity and chemical stability. For example:

  • Increased Activity : Compounds with more fluorine substitutions generally exhibit increased antimicrobial and anticancer activities.
  • Optimal Substitution Patterns : Specific arrangements of fluorine atoms can lead to optimal binding interactions with biological targets.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy : A comparative analysis showed that derivatives with similar structures had MIC values ranging from 12 µM to over 128 µM against various pathogens .
  • Cytotoxic Effects : Research on related fluorinated benzoic acids revealed significant cytotoxic effects on cancer cell lines, supporting further investigation into this compound's therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for 4-(2,3-difluorophenyl)-2-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated benzoic acid derivatives and fluorinated aryl boronic acids is common . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for regioselective coupling.
  • Solvent optimization : Toluene or THF under reflux improves solubility of fluorinated intermediates.
  • Purification : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients resolves polar impurities (e.g., unreacted boronic acids) .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorination patterns (δ -110 to -125 ppm for aromatic F). Discrepancies in splitting patterns may indicate regioisomeric impurities .
  • LC-MS : Quantifies molecular ion peaks (e.g., [M-H]⁻ at m/z 254) and detects trace side products (e.g., dehalogenated byproducts) .
  • Elemental Analysis : Validates C/F ratios (theoretical: C 56.0%, F 22.4%) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

Methodological Answer: Discrepancies often arise from:

  • Solubility variability : Use standardized DMSO stock solutions (e.g., 10 mM with 0.1% Tween-20) to ensure consistent bioavailability in assays .
  • Metabolic instability : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to assess degradation half-life. Adjust substituents (e.g., para-fluoro vs. ortho-fluoro) to enhance metabolic stability .

Q. How does substituent positioning on the phenyl ring affect electronic properties and binding affinity in enzyme inhibition studies?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict electron-withdrawing effects. Ortho-fluorine increases ring planarity, enhancing π-π stacking with hydrophobic enzyme pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding entropy/enthalpy. For example, 2,3-difluoro substitution improves ΔG by -2.3 kcal/mol compared to mono-fluoro analogues .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability testing?

Methodological Answer:

  • HPLC-UV/HRMS : Use C18 columns with 0.1% formic acid in mobile phases to separate acidic degradation products (e.g., defluorinated carboxylic acids). HRMS identifies exact masses (e.g., m/z 236.0352 for defluoro-hydroxy byproducts) .
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor pH-dependent hydrolysis (e.g., ester cleavage in pro-drug derivatives) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • LogP Optimization : Introduce methyl groups at the 4-position to reduce polarity (e.g., LogP shift from 2.1 to 2.8 improves BBB penetration) .
  • Pro-drug Synthesis : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability. Hydrolytic activation in plasma is confirmed via LC-MS/MS .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for fluorinated benzoic acids?

Methodological Answer:

  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) with standardized MTT protocols. For instance, HEK293 may show higher IC₅₀ due to efflux pump expression .
  • Redox Interference : Fluorinated compounds may quench ROS probes (e.g., DCFH-DA), leading to false-negative results. Validate with alternative assays (e.g., Annexin V/PI staining) .

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